D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester
Overview
Description
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is a derivative of D-Luciferin, a well-known bioluminescent compound. This esterified form is often referred to as DMNPE-caged luciferin. It is widely used in bioluminescence imaging due to its ability to cross cell membranes and release active luciferin upon exposure to UV light or enzymatic action .
Mechanism of Action
Target of Action
The primary target of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, also known as DMNPE-caged Luciferin, is the enzyme luciferase . Luciferase is a bioluminescent enzyme that oxidizes luciferin, its natural ligand .
Mode of Action
DMNPE-caged Luciferin is a cell-membrane permeable compound . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This release of active luciferin inside the cell allows for the interaction with its primary target, luciferase .
Biochemical Pathways
The interaction between luciferin and luciferase results in the oxidation of luciferin, a process that emits energy in the form of light . This light emission is a result of the luciferase-catalyzed reaction, which requires ATP and Mg2+ as co-factors . The emitted light has a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .
Pharmacokinetics
DMNPE-caged Luciferin is soluble in DMSO or DMF . It readily crosses cell membranes, making it efficient for use in intracellular studies . Once inside the cell, the ester is continuously hydrolyzed to a supply of D-Luciferin .
Result of Action
The result of the action of DMNPE-caged Luciferin is the emission of light due to the oxidation of luciferin by luciferase . This light emission makes it easier to follow changes in gene expression in live cells .
Action Environment
The action of DMNPE-caged Luciferin is influenced by environmental factors such as temperature and the presence of oxygen . The light emission from the luciferase-catalyzed reaction shifts to red light in vivo at 37°C . The presence of oxygen is also necessary for the yellow-green emission .
Biochemical Analysis
Biochemical Properties
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a substrate for the Firefly luciferase enzyme . It utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C . The compound interacts with the luciferase enzyme, which oxidizes the substrate, emitting energy in the form of light in the process .
Cellular Effects
This compound can readily cross cell membranes, making it useful for measuring intracellular functions . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This allows for the real-time, non-invasive monitoring of changes in gene expression in live cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the luciferase enzyme. The enzyme oxidizes the substrate, which then emits energy in the form of light . This process requires ATP and Mg2+ as co-factors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and long-term effects on cellular function . It allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) .
Dosage Effects in Animal Models
In animal models, the injection of this compound allows for the monitoring of disease progression and/or drug efficacy
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for the luciferase enzyme
Transport and Distribution
This compound can readily cross cell membranes, allowing it to be transported and distributed within cells
Subcellular Localization
Once inside the cell, this compound can be released by UV light or by the action of endogenous intracellular esterases This suggests that it may be localized in areas of the cell where these esterases are present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing active D-Luciferin.
Photolysis: UV light can cleave the ester bond, releasing active D-Luciferin
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at physiological pH.
Photolysis: Requires exposure to UV light, usually in a controlled laboratory setting
Major Products Formed
The primary product formed from these reactions is active D-Luciferin, which can then participate in bioluminescent reactions catalyzed by luciferase .
Scientific Research Applications
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: has a wide range of applications in scientific research:
Bioluminescence Imaging: Used for in vivo imaging of gene expression, tumor progression, and drug efficacy in animal models.
Intracellular Function Studies: Employed to study intracellular activities such as gene transcription and ATP levels
Biotechnology: Utilized in various assays to monitor cellular processes in real-time.
Comparison with Similar Compounds
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is unique due to its ability to cross cell membranes and release active luciferin upon specific triggers. Similar compounds include:
D-Luciferin: The parent compound, which does not have the membrane-crossing ability of the esterified form.
Coelenterazine: Another bioluminescent compound used in similar applications but with different spectral properties
This compound’s unique ability to be activated by both enzymatic and photolytic means makes it particularly versatile for various research applications.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223920-67-0 | |
Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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